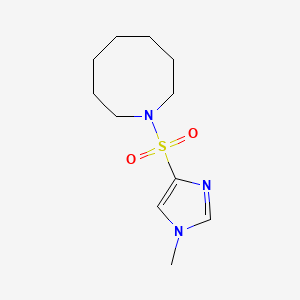

1-(1-Methylimidazol-4-yl)sulfonylazocane

Descripción

1-(1-Methylimidazol-4-yl)sulfonylazocane is a heterocyclic compound featuring an eight-membered azocane ring (a saturated ring containing one nitrogen atom) linked to a sulfonyl group (-SO₂-) and a 1-methylimidazol-4-yl substituent. This structural configuration combines the electron-rich imidazole moiety with the sulfonamide functional group, which is often associated with bioactivity in medicinal chemistry.

Propiedades

IUPAC Name |

1-(1-methylimidazol-4-yl)sulfonylazocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-13-9-11(12-10-13)17(15,16)14-7-5-3-2-4-6-8-14/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZDEAHAKMQBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s key structural elements—the 1-methylimidazol-4-yl group and sulfonamide functionality—are shared with other biologically relevant molecules. Below is a detailed comparison with three analogs, highlighting structural, physicochemical, and functional differences.

1-Methyl-L-histidine (3-(1-Methylimidazol-4-yl)-L-alanine)

- Molecular Formula : C₇H₁₁N₃O₂ .

- Key Features: An α-amino acid derivative with a 1-methylimidazol-4-yl group attached to an alanine backbone.

- Biological Role: Acts as an endogenous metabolite and biomarker for meat consumption and muscle catabolism .

- Applications : Used in neuroscience and metabolism studies due to its role in histidine metabolism .

- Safety: Classified as non-hazardous for research use but requires standard laboratory handling protocols .

BI-2852 (KRAS-G12D Inhibitor)

- Structure : Contains a 1-methylimidazol-4-ylmethyl group linked to an indole scaffold and isoindolone moiety .

- Biological Role : Binds to KRAS-G12D mutants, inhibiting GTPase activity and blocking oncogenic signaling .

- Applications : Investigated as a therapeutic candidate for cancers driven by KRAS mutations .

Tetrazolinone Derivatives ()

- For example, compounds with difluoromethylphenyl substituents demonstrate structural complexity akin to the target compound’s hybrid heterocyclic system.

- Applications : Primarily explored as agrochemicals or antimicrobial agents due to their stability and reactivity .

Comparative Data Table

*Calculated based on structural assumptions; exact data unavailable in evidence.

†Formula inferred from descriptor in .

Key Research Findings and Implications

Enzyme Inhibition Potential: Analogous to BI-2852, the 1-methylimidazol-4-yl group could facilitate binding to hydrophobic enzyme pockets, suggesting utility in targeting GTPases or kinases .

Safety Considerations : Unlike 1-Methyl-L-histidine, sulfonamide-containing compounds often require rigorous toxicity profiling due to historical associations with hypersensitivity reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.